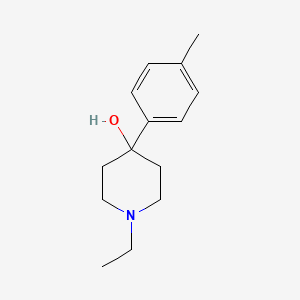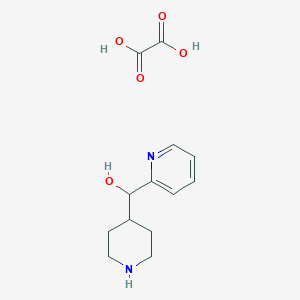![molecular formula C12H14N2O2S B13238277 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238277.png)
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
The synthesis of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate thiazole and pyridine precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete cyclization .
Industrial production methods may involve the optimization of these synthetic routes to increase yield and reduce production costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process.
Analyse Des Réactions Chimiques
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s heterocyclic structure makes it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Research: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential biological activities.
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid include other thiazolo[5,4-b]pyridine derivatives. These compounds share the same core structure but differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Some similar compounds include:
- 4,6-Dimethyl-5-(methyl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
- 4,6-Dimethyl-5-(ethyl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
- 4,6-Dimethyl-5-(butyl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid
Propriétés
Formule moléculaire |
C12H14N2O2S |
|---|---|
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
4,6-dimethyl-5-propan-2-yl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2S/c1-5(2)8-6(3)9-10(12(15)16)14-17-11(9)13-7(8)4/h5H,1-4H3,(H,15,16) |
Clé InChI |
CGPUMANBNVJIDP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NSC2=NC(=C1C(C)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-bromothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13238197.png)
![1-Methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole](/img/structure/B13238208.png)
![(2R)-2-[(tert-butoxy)methyl]pyrrolidine](/img/structure/B13238227.png)
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13238233.png)
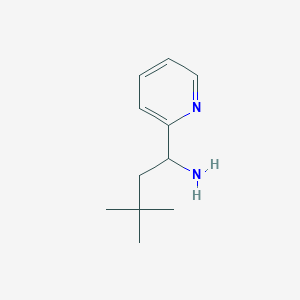
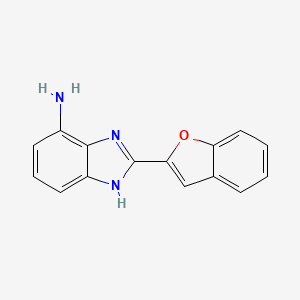
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13238245.png)
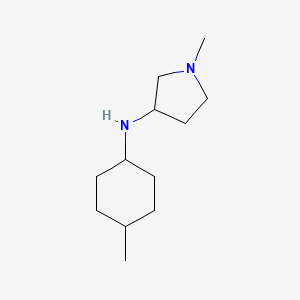
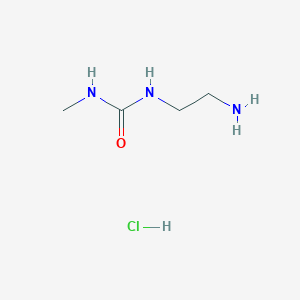
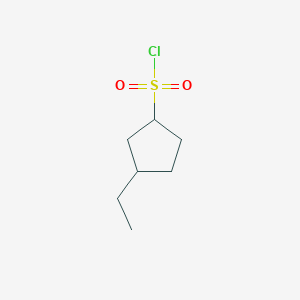

![8-(Iodomethyl)-7-oxa-1-azaspiro[4.4]nonane](/img/structure/B13238269.png)
